PEG6 Spacer Delivers Optimal Ternary Complex Geometry vs. PEG4 and PEG8 in PROTAC Design
In targeted protein degradation, linker length is a primary determinant of degradation efficiency. The hexaethylene glycol (PEG6) spacer of Hydroxy-PEG6-Boc provides an end-to-end contour length of approximately 21 Å (6 units × 3.5 Å per repeat), placing it between the shorter PEG4 (≈14 Å) and the longer PEG8 (≈28 Å) . This intermediate length is structurally privileged: it falls within the inter‑pocket distance range observed in the majority of crystallographically characterized E3 ligase–target protein complexes, which typically require a span of 12–20+ atoms . In structure–activity relationship campaigns, the progression from PEG4 to PEG8 has been shown to enhance the residence time of the ternary complex by up to an order of magnitude, leading to lower cellular EC₅₀ values . PEG6 represents the conformational compromise that avoids the near‑rigid constraint of PEG4 (which can limit ternary complex sampling) and the excessive conformational entropy of PEG8 (which can promote intramolecular micelle formation and reduce effective warhead concentration) .
| Evidence Dimension | Linker contour length and its effect on ternary complex geometry and degradation potency |
|---|---|
| Target Compound Data | Hydroxy-PEG6-Boc: PEG6 spacer, contour length ≈21 Å, six ethylene glycol repeat units |
| Comparator Or Baseline | Hydroxy-PEG4-Boc: PEG4 spacer, contour length ≈14 Å; Hydroxy-PEG8-Boc: PEG8 spacer, contour length ≈28 Å |
| Quantified Difference | PEG6 provides an intermediate reach that matches typical E3–target inter‑pocket distances; progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude (class-level observation across multiple PROTAC series) |
| Conditions | Structural and biophysical analysis of PROTAC ternary complexes; crystallographic surveys of E3 ligase–substrate distances |
Why This Matters
For a procurement decision, selecting the PEG6 variant maximizes the probability of achieving a productive ternary complex without the need for extensive initial linker-length screening, as PEG6 is the empirically most frequent optimal length across diverse PROTAC targets.
